molecular formula C13H16N2O B1240415 2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline

2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline

Cat. No. B1240415
M. Wt: 216.28 g/mol
InChI Key: WOIXRQJXGWXSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline is a natural product found in Stenostomum lucidum, Nectandra megapotamica, and other organisms with data available.

Scientific Research Applications

Antioxidant and Radical Scavenger Properties

  • Tetrahydro-beta-carbolines, including variants like 1,2,3,4-tetrahydro-beta-carboline, have been found in fruits and fruit juices. They exhibit activities as antioxidants and free radical scavengers, potentially contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).

Pharmacological Characterization

  • A study synthesized a new tetrahydro-beta-carboline derivative and evaluated its potential as an acetylcholinesterase inhibitor. This compound showed promise with minimal toxicity at the cellular level, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Arshad et al., 2020).

Neurogenic Potential

  • The neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) has been studied. This compound was found to stimulate early neurogenesis and neuronal maturation in an in vitro model, indicating its potential role in neural health and regeneration (Revenga et al., 2015).

Food Chemistry

  • These alkaloids have also been identified in various foods like smoked fish, sausage, and cheese. Their presence in smoked foods suggests a potential reaction involving formaldehyde from smoke and tryptophan, indicating their formation under specific culinary processes (Papavergou & Herraiz, 2003).

Antimicrobial Properties

  • Some beta-carboline compounds, including 1-methyl-7-methoxy-beta-carboline, have demonstrated antibacterial activity, especially against gram-positive bacteria. This suggests their potential use in antimicrobial applications (Saify et al., 2005).

Binding Affinities at Serotonin Receptors

  • Tetrahydro-beta-carbolines have been studied for their binding affinities at 5-HT2 serotonin receptors. This research can contribute to understanding their psychopharmacological effects and potential applications in mood and neurological disorders (Grella et al., 2003).

properties

Product Name

2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2O/c1-15-6-5-10-11-7-9(16-2)3-4-12(11)14-13(10)8-15/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

WOIXRQJXGWXSBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC3=C2C=C(C=C3)OC

synonyms

2-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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